

2-Acetamido-3-fluorobenzoic acid CAS number 550346-18-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Acetamido-3-fluorobenzoic acid

Cat. No.: B1585696

[Get Quote](#)

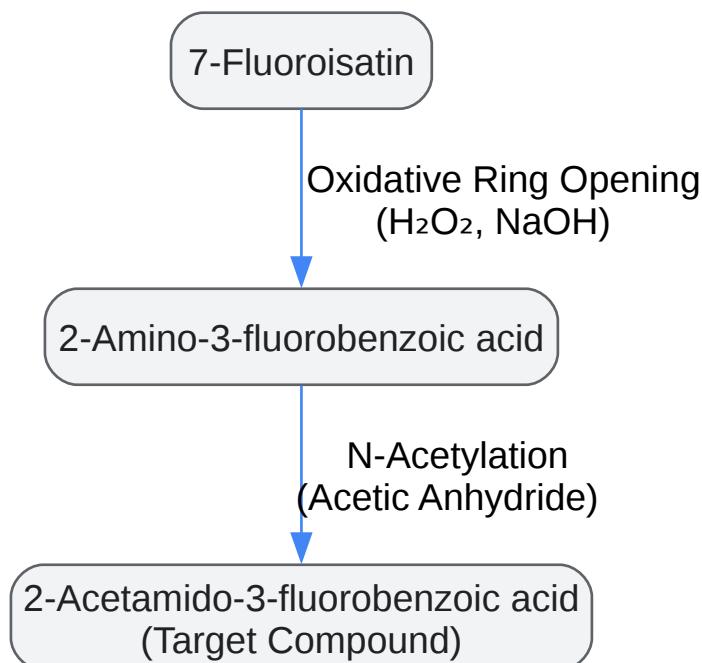
An In-Depth Technical Guide to **2-Acetamido-3-fluorobenzoic Acid** CAS Number: 550346-18-4
4 Synonyms: N-Acetyl-3-fluoroanthranilic acid, 2-(Acetylamino)-3-fluorobenzoic acid[1][2]

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

2-Acetamido-3-fluorobenzoic acid is a synthetically valuable organic compound belonging to the classes of fluorinated building blocks, amides, and carboxylic acids.[3] While a niche molecule, its structure is of significant interest to medicinal chemists and material scientists. The presence of three key functional groups on the benzene ring—a carboxylic acid, an ortho-acetamido group, and a fluorine atom—provides a rich platform for chemical modification and the introduction of desirable physicochemical properties into larger molecules.

This guide provides a comprehensive technical overview of **2-Acetamido-3-fluorobenzoic acid**, focusing on its synthesis from accessible precursors, its expected analytical characteristics, and its potential applications as an intermediate in the development of novel therapeutics and advanced materials.[4] The strategic placement of the fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[5][6]


Physicochemical and Structural Properties

The compound is typically a white to yellow crystalline solid.[\[4\]](#) Its structural arrangement, featuring both a hydrogen bond donor (amide N-H) and acceptor (amide C=O), alongside the acidic carboxylic group, suggests a potential for forming robust intermolecular interactions, influencing its solid-state properties and solubility.[\[2\]](#) It is generally insoluble in water but exhibits better solubility in polar organic solvents such as ethanol and dimethylformamide.[\[2\]\[4\]](#)

Property	Value	Source
CAS Number	550346-18-4	-
Molecular Formula	C ₉ H ₈ FNO ₃	[4]
Molecular Weight	197.16 g/mol	[4] [7]
Appearance	White to yellow crystalline solid	[4]
Density (Predicted)	1.415 ± 0.06 g/cm ³	[4]
Boiling Point (Predicted)	401.6 ± 35.0 °C	[4]
Flash Point (Predicted)	196.7 °C	[4]
InChI Key	CRYXMLONVFAWEC-UHFFFAOYSA-N	[2]

Synthesis and Methodology

While direct, published protocols for the synthesis of **2-Acetamido-3-fluorobenzoic acid** are not readily available, its preparation can be logically achieved via a two-step sequence starting from a known precursor. The most reliable pathway involves the synthesis of 2-Amino-3-fluorobenzoic acid, followed by a standard N-acetylation reaction.

[Click to download full resolution via product page](#)

Caption: Two-step synthesis pathway to the target compound.

Protocol 1: Synthesis of 2-Amino-3-fluorobenzoic acid (Precursor)

This protocol is adapted from a robust and validated procedure published in *Organic Syntheses*, a highly trusted source for experimental methodology.^[8] The core of this reaction is the oxidative cleavage of the isatin ring system.

Causality: 7-Fluoroisatin is treated with hydrogen peroxide under strongly basic conditions (NaOH). The peroxide attacks the α -keto-amide system, leading to oxidative cleavage of the C2-C3 bond and subsequent rearrangement to form the sodium salt of the corresponding aminobenzoic acid. Acidification then precipitates the free acid.^{[8][9]}

Step-by-Step Methodology:

- Reaction Setup: In a three-necked, round-bottomed flask equipped with a thermometer and an addition funnel, charge 7-fluoroisatin (15.0 g, 0.09 mol) and 1 M aqueous sodium hydroxide solution (200 mL).^[8]

- Oxidant Addition: While stirring, add 30% hydrogen peroxide solution (22 mL, ~0.20 mol) dropwise over approximately 45 minutes. The reaction is exothermic, and the temperature may rise to 30-40°C.[8]
- Reaction Monitoring: Stir the resulting pale orange, clear solution for 1.5 hours, by which time the reaction should be complete.[8]
- Neutralization & Precipitation: Cool the reaction mixture in an ice bath. Carefully add 3 M hydrochloric acid to neutralize the excess base and then to acidify the solution until the pH reaches approximately 1.[8][10] The product, 2-amino-3-fluorobenzoic acid, will precipitate as a beige solid.
- Isolation and Purification: Stir the slurry for one hour to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum over a desiccant. The yield of pure 3-fluoroanthranilic acid is typically high (84-96%).[8] The product melts around 182-184°C.[8]

Protocol 2: N-Acetylation to 2-Acetamido-3-fluorobenzoic acid (Final Product)

This is a standard and highly efficient method for protecting or modifying an amino group.

Causality: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A subsequent elimination of a molecule of acetic acid yields the stable amide product.

Step-by-Step Methodology:

- Dissolution: Dissolve the 2-Amino-3-fluorobenzoic acid (1 equivalent) synthesized in Protocol 1 in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF) in a round-bottomed flask.
- Reagent Addition: While stirring, slowly add acetic anhydride (1.1 to 1.5 equivalents). If needed, a mild base like pyridine can be used as a catalyst and acid scavenger.
- Reaction: Stir the mixture at room temperature for several hours or gently heat (e.g., to 50°C) to accelerate the reaction. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

- Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The product, being less soluble in water, should precipitate.
- Isolation and Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water to remove acetic acid and other water-soluble impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **2-Acetamido-3-fluorobenzoic acid**.

Spectroscopic Analysis and Characterization

While specific, published spectral data for this exact CAS number is limited, the expected characteristics can be reliably predicted based on its functional groups.^[3] These predictions are crucial for researchers to confirm the identity and purity of their synthesized material.^[11] ^[12]

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- A singlet around 2.0-2.2 ppm (3H) for the acetyl (-COCH₃) protons.- A complex multiplet region between 7.0-8.0 ppm for the three aromatic protons, with splitting patterns influenced by F-H coupling.- A broad singlet at lower field (>10 ppm) for the carboxylic acid proton (-COOH).- A broad singlet for the amide proton (-NH-), with its chemical shift being solvent-dependent.
¹³ C NMR	<ul style="list-style-type: none">- A signal around 25 ppm for the acetyl methyl carbon.- Two signals in the carbonyl region: ~168-172 ppm for the carboxylic acid and ~169-173 ppm for the amide carbonyl.- Aromatic carbons will appear between ~110-140 ppm.The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹J_{C-F}), and other aromatic carbons will show smaller two- and three-bond C-F couplings.
IR Spectroscopy	<ul style="list-style-type: none">- A very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.- A sharp N-H stretching band around 3300-3400 cm⁻¹.- Two distinct C=O stretching bands: a sharp, strong one for the amide (Amide I band) around 1650-1680 cm⁻¹ and another for the carboxylic acid around 1700-1730 cm⁻¹.- A strong C-F stretching band in the fingerprint region, typically around 1200-1300 cm⁻¹.
Mass Spectrometry (EI)	<ul style="list-style-type: none">- A molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 197).- Common fragmentation patterns including the loss of an acetyl group (-43 Da) or a water molecule (-18 Da).

Applications in Drug Discovery and Materials Science

The primary value of **2-Acetamido-3-fluorobenzoic acid** lies in its role as a versatile intermediate or building block. Its precursor, 2-amino-3-fluorobenzoic acid, is a key intermediate for indole derivatives, which have shown potential as anti-inflammatory agents and selective receptor antagonists.^[8] The N-acetylated form provides a protected amine, allowing for selective reactions at the carboxylic acid site, or it can be used as a final component in a larger molecular scaffold.

[Click to download full resolution via product page](#)

Caption: Potential applications derived from the core structure.

- Medicinal Chemistry: Fluorinated benzoic acids are widely used in drug development.^[13] They can serve as fragments in fragment-based drug discovery or as components of larger active pharmaceutical ingredients (APIs). The fluorine atom can improve metabolic resistance and enhance binding interactions with target proteins.^[5]
- PET Imaging: Fluorine-containing molecules are critical for the development of radiotracers for Positron Emission Tomography (PET), a key medical imaging technique.^{[14][15]} Derivatives of fluorobenzoic acid are often used to label peptides and other biomolecules with the positron-emitting isotope ¹⁸F.

- Materials Science: Fluorinated aromatic carboxylic acids are used as monomers for high-performance polymers like polyimides, imparting enhanced thermal stability and specific electronic properties.[\[6\]](#) They can also act as "modulators" in the synthesis of metal-organic frameworks (MOFs), controlling crystal growth and defect density.[\[6\]](#)

Safety, Handling, and Storage

As with any laboratory chemical, **2-Acetamido-3-fluorobenzoic acid** and its precursors must be handled with appropriate care. The following guidelines are based on safety data for structurally related fluorinated and aminobenzoic acids.[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Health Hazards:
 - Causes skin irritation.[\[7\]](#)[\[17\]](#)
 - Causes serious eye irritation and potentially severe eye damage.[\[7\]](#)[\[16\]](#)
 - May cause respiratory tract irritation upon inhalation of dust.[\[17\]](#)
 - Harmful if swallowed.[\[16\]](#)
- Recommended Precautions:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[17\]](#)[\[19\]](#)
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[\[16\]](#)[\[19\]](#)
 - Handling: Avoid creating dust.[\[16\]](#) Wash hands thoroughly after handling.[\[16\]](#) Do not eat, drink, or smoke in the work area.[\[16\]](#)
- Storage:
 - Keep the container tightly closed.[\[16\]](#)[\[17\]](#)
 - Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[16\]](#)[\[18\]](#)

References

- Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid. [\[Link\]](#)
- ChemBK: 550346-18-4. [\[Link\]](#)
- PubChem: 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826. [\[Link\]](#)
- National Institute of Standards and Technology: SAFETY D
- Fisher Scientific: SAFETY D
- 2a biotech: Products. [\[Link\]](#)
- Autech Industry Co.,Ltd.: **2-Acetamido-3-fluorobenzoic acid**, CasNo.550346-18-4. [\[Link\]](#)
- Arkivoc: Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination
- Organic Syntheses Procedure: p-FLUOROBENZOIC ACID. [\[Link\]](#)
- Google Patents: CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- Supporting Information: General procedure for Ni-catalyzed carboxyl
- PubChem: 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. [\[Link\]](#)
- PubMed: Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment
- ScienceDirect: Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [\[Link\]](#)
- ResearchGate: Fluorobenzoic Acids Coformers to Improve the Solubility and Permeability of BCS Class IV Drug Naftopidil. [\[Link\]](#)
- DergiPark: Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [\[Link\]](#)
- ERIC: Spectroscopy Data for Undergraduates
- Wikipedia: 3-Fluorobenzoic acid. [\[Link\]](#)
- Arkivoc: Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones (2022). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Acetamido-3-fluorobenzoic acid suppliers & manufacturers in China
[m.chemicalbook.com]
- 2. CAS 550346-18-4: 2-(Acetylamino)-3-fluorobenzoic acid [cymitquimica.com]

- 3. 550346-18-4|2-Acetamido-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Amino-3-fluorobenzoic acid CAS#: 825-22-9 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [2-Acetamido-3-fluorobenzoic acid CAS number 550346-18-4]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585696#2-acetamido-3-fluorobenzoic-acid-cas-number-550346-18-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com